molecular formula C6H9ClF3N3 B2387452 [1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-yl]methanamine hydrochloride CAS No. 1922897-49-1

[1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-yl]methanamine hydrochloride

Cat. No. B2387452
CAS RN: 1922897-49-1
M. Wt: 215.6
InChI Key: CJAIASUKKSWRRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “[1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-yl]methanamine hydrochloride” is characterized by the presence of an imidazole ring, which is a five-membered ring with two nitrogen atoms, and a trifluoroethyl group, which is a hydrocarbon group substituted with three fluorine atoms .

Safety and Hazards

“[1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-yl]methanamine hydrochloride” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3.ClH/c7-6(8,9)4-12-2-1-11-5(12)3-10;/h1-2H,3-4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAIASUKKSWRRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)CN)CC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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